molecular formula C13H20BNO4S B1408905 (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704067-10-6

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1408905
CAS No.: 1704067-10-6
M. Wt: 297.2 g/mol
InChI Key: IXUMTNJPHWGBKK-UHFFFAOYSA-N
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Description

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative with a unique structure that includes a piperidine ring and a sulfonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron . The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of boronic acids, including (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity . The molecular targets often include serine proteases and kinases, which are crucial in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is unique due to its combination of a piperidine ring and a sulfonyl group, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

[4-methyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-10-5-7-15(8-6-10)20(18,19)13-9-12(14(16)17)4-3-11(13)2/h3-4,9-10,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUMTNJPHWGBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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